Cas no 1704067-41-3 (5-Bromo-2,3-difluoro-N,N-dimethylaniline)

5-Bromo-2,3-difluoro-N,N-dimethylaniline Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-2,3-difluoro-N,N-dimethylaniline
- FCH4078405
- AM87695
- 5-Bromo-2,3-difluoro-N,N-dimethylaniline
-
- MDL: MFCD28400277
- Inchi: 1S/C8H8BrF2N/c1-12(2)7-4-5(9)3-6(10)8(7)11/h3-4H,1-2H3
- InChI Key: IDRLAELBZPRRTO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)N(C)C)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 154
- Topological Polar Surface Area: 3.2
5-Bromo-2,3-difluoro-N,N-dimethylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B011099-250mg |
5-Bromo-2,3-difluoro-N,N-dimethylaniline |
1704067-41-3 | 250mg |
$ 330.00 | 2022-06-07 | ||
TRC | B011099-500mg |
5-Bromo-2,3-difluoro-N,N-dimethylaniline |
1704067-41-3 | 500mg |
$ 555.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D626307-1g |
5-bromo-2,3-difluoro-N,N-dimethylaniline |
1704067-41-3 | 97% | 1g |
$1520 | 2025-02-26 | |
eNovation Chemicals LLC | D626307-1g |
5-bromo-2,3-difluoro-N,N-dimethylaniline |
1704067-41-3 | 97% | 1g |
$1520 | 2024-05-24 | |
eNovation Chemicals LLC | D626307-1g |
5-bromo-2,3-difluoro-N,N-dimethylaniline |
1704067-41-3 | 97% | 1g |
$1520 | 2025-02-21 |
5-Bromo-2,3-difluoro-N,N-dimethylaniline Related Literature
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Additional information on 5-Bromo-2,3-difluoro-N,N-dimethylaniline
Recent Advances in the Study of 1704067-41-3 and 5-Bromo-2,3-difluoro-N,N-dimethylaniline in Chemical Biology and Pharmaceutical Research
The compound 1704067-41-3 and its derivative, 5-Bromo-2,3-difluoro-N,N-dimethylaniline, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. This research brief aims to summarize the latest findings related to these compounds, highlighting their synthesis, biological activity, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of 1704067-41-3, a compound with a unique chemical structure that makes it a promising candidate for further pharmacological investigation. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, to achieve high yields and purity of this compound. The resulting product, 5-Bromo-2,3-difluoro-N,N-dimethylaniline, has been characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its structural integrity and suitability for biological testing.
In vitro studies have demonstrated that 5-Bromo-2,3-difluoro-N,N-dimethylaniline exhibits notable biological activity, particularly in inhibiting specific enzymatic pathways associated with inflammatory and neoplastic diseases. For instance, recent findings indicate that this compound acts as a potent inhibitor of certain kinases involved in cell proliferation and survival, suggesting its potential as an anticancer agent. Additionally, its unique fluorinated and brominated aromatic structure contributes to its enhanced stability and bioavailability, making it a favorable candidate for further drug development.
Further investigations into the mechanism of action of 1704067-41-3 and its derivative have revealed their ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer. These findings have spurred interest in exploring the therapeutic potential of these compounds in combination with existing treatments, with the aim of overcoming drug resistance and improving patient outcomes. Preliminary animal studies have shown promising results, with reduced tumor growth and minimal toxicity observed in treated models.
Despite these encouraging findings, challenges remain in the clinical translation of 1704067-41-3 and 5-Bromo-2,3-difluoro-N,N-dimethylaniline. Issues such as optimal dosing, long-term safety, and formulation stability need to be addressed through rigorous preclinical and clinical testing. However, the current body of research underscores the potential of these compounds to contribute to the next generation of targeted therapies, particularly in oncology and inflammatory diseases.
In conclusion, the study of 1704067-41-3 and 5-Bromo-2,3-difluoro-N,N-dimethylaniline represents a promising avenue in chemical biology and pharmaceutical research. Their unique chemical properties and biological activities position them as valuable tools for understanding disease mechanisms and developing innovative treatments. Continued research and collaboration across disciplines will be essential to fully realize their therapeutic potential and bring these compounds closer to clinical application.
1704067-41-3 (5-Bromo-2,3-difluoro-N,N-dimethylaniline) Related Products
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 110502-51-7(4,4-dimethylhexane-1-thiol)




